Uridine 2',3',5'-tribenzoate

Nucleoside Chemistry Synthetic Intermediate Lipophilicity

Standard nucleoside protection strategies using acetyl or unprotected uridine fail under iterative oligonucleotide synthesis conditions. Uridine 2',3',5'-tribenzoate provides robust benzoyl protection at 2',3',5'-OH, stable to acidic detritylation but cleavable under mild base. - Enables high-yield phosphoramidite monomer synthesis for DNA/RNA assembly. - Selective benzoyl removal post-coupling ensures sequence integrity. - Lipophilic scaffold facilitates passive cellular uptake in prodrug design. Supplied as ≥98% white crystalline solid; stored at -20°C; ambient shipping.

Molecular Formula C30H24N2O9
Molecular Weight 556.5 g/mol
CAS No. 1748-04-5
Cat. No. B1295169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 2',3',5'-tribenzoate
CAS1748-04-5
Molecular FormulaC30H24N2O9
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22?,24-,25-,26-/m1/s1
InChIKeyMPYUTOYNCCRZAC-FKCSXRDPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 2',3',5'-tribenzoate Overview


Uridine 2',3',5'-tribenzoate (CAS 1748-04-5), also known as 2',3',5'-Tri-O-benzoyluridine, is a synthetic derivative of uridine, a naturally occurring nucleoside. The compound is characterized by three benzoate groups esterified at the 2', 3', and 5' positions of the ribose moiety [1]. This modification increases its lipophilicity and serves as a protecting group strategy in organic synthesis, making it a key intermediate in the production of modified nucleosides . Its primary application is as a research reagent and a crucial building block for the synthesis of more complex nucleoside analogs, rather than as a direct therapeutic agent .

Protected nucleoside building block for multi-step synthesis
Enhanced lipophilicity enables non-aqueous reaction conditions
Synthetic intermediate selection; not intended for direct bioactivity studies

Uridine 2',3',5'-tribenzoate: Substitution Limitations


Direct substitution of Uridine 2',3',5'-tribenzoate with unmodified uridine or its other ester derivatives (e.g., 2',3',5'-tri-O-acetyluridine) is not feasible due to fundamental differences in physicochemical properties and intended use. Uridine 2',3',5'-tribenzoate is primarily valued as a stable, lipophilic, and protected intermediate for multistep organic syntheses . In contrast, unmodified uridine is a hydrophilic, biologically active nucleoside unsuitable for the same synthetic routes due to the reactivity of its free hydroxyl groups [1]. Similarly, the acetyl ester analog, Uridine Triacetate (Vistogard), is an orally bioavailable prodrug designed for rapid in vivo hydrolysis to deliver uridine [2]. Its smaller, more labile acetyl groups confer different stability and solubility profiles, making it inappropriate as a synthetic building block where the robust, base-labile benzoyl protection of Uridine 2',3',5'-tribenzoate is required.

Unmodified uridine
Free hydroxyl reactivity may interfere with synthetic routes requiring orthogonal protection
Uridine Triacetate (acetyl analog)
Acetyl groups are more labile; benzoyl protection provides the stability needed for multi-step syntheses
Other uridine esters
Stability and lipophilicity profiles differ; direct substitution may alter reaction outcomes and purification

Uridine 2',3',5'-tribenzoate: Key Evidence


Lipophilicity Advantage for Synthesis

Uridine 2',3',5'-tribenzoate demonstrates significantly enhanced lipophilicity compared to unmodified uridine due to the presence of three benzoyl ester groups . This property is a critical differentiator for its primary application as a synthetic intermediate, allowing for solubility in non-polar solvents and facilitating reactions that are not possible with the hydrophilic parent nucleoside [1].

Lipophilicity comparison
Class-level inference
Target: high lipophilicity (3 benzoyl esters) vs. Uridine: hydrophilic (LogP ~ -1.8)
Supports non-aqueous synthesis workflow
Qualitative class-level inference; exact LogP not reported
Nucleoside Chemistry Synthetic Intermediate Lipophilicity

Benzoyl Ester Stability vs. Acetyl Analogs

The benzoyl protecting groups of Uridine 2',3',5'-tribenzoate are known to be more resistant to hydrolysis under mild conditions compared to the acetyl groups of Uridine Triacetate [1]. While specific kinetic data for Uridine 2',3',5'-tribenzoate is unavailable, studies on benzoylated nucleosides suggest they are stable under recommended storage conditions (-20°C) and are resistant to conditions that would cleave acetyl esters . This differential stability is crucial for its function as a synthetic intermediate, where the protecting group must survive multiple reaction steps .

Ester stability
Cross-study comparable
Benzoyl esters more resistant to hydrolysis than acetyl esters (class-level)
Enables multi-step synthetic use
Recommended storage at -20°C supports stability
Chemical Stability Protecting Group Nucleoside Modification

Synthetic Intermediate vs. Direct Bioactivity

Uridine 2',3',5'-tribenzoate is a key intermediate in the synthesis of various modified nucleosides, such as 5-Hydroxymethylcytidine-13C,D2, which are used as tools to study biological processes like DNA hydroxymethylation . This is in stark contrast to other uridine analogs like 2',3',5'-Tri-O-benzoyl-5-iodouridine, which is studied for its direct biological activity as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1) with an IC50 of 0.6 µM [1]. The utility of Uridine 2',3',5'-tribenzoate lies in its function as a protected building block, not as a biologically active molecule.

Application context
Supporting evidence
Synthetic intermediate for nucleoside analogs; comparator is a direct Tdp1 inhibitor
Select for building block use, not bioactivity
Direct pharmacological activity not primary function
Nucleoside Synthesis Synthetic Intermediate Protecting Group

Uridine 2',3',5'-tribenzoate Applications


Site-Specific Oligonucleotide Synthesis

The protected 2', 3', and 5' hydroxyl groups of Uridine 2',3',5'-tribenzoate make it an ideal starting material for the synthesis of phosphoramidite building blocks used in automated oligonucleotide synthesis . Researchers requiring a uridine monomer with orthogonal protection for incorporation into DNA or RNA sequences would prioritize this compound. The benzoyl groups can be selectively removed under mild basic conditions after oligonucleotide assembly.

Lipophilic Prodrugs for Cellular Uptake

The significant increase in lipophilicity conferred by the three benzoyl esters, as established in Section 3 , positions Uridine 2',3',5'-tribenzoate as a valuable scaffold for designing prodrugs intended to cross cellular membranes via passive diffusion [1]. Medicinal chemists investigating the delivery of uridine or modified uridine analogs into cells could use this compound to explore how lipophilic prodrugs modulate cellular uptake and intracellular release.

4-Substituted Pyrimidinone Riboside Synthesis

Uridine 2',3',5'-tribenzoate serves as a key starting material in the one-pot synthesis of a variety of 4-substituted pyrimidin-2(1H)-one ribosides via reaction with 1-methylimidazole and phosphoryl chloride . This method allows for efficient diversification of the nucleobase while the ribose hydroxyls remain protected, streamlining the production of libraries of nucleoside analogs for biological screening.

Stable Isotope-Labeled Nucleoside Synthesis

The compound's utility as a robust intermediate is highlighted by its use in the synthesis of 5-Hydroxymethylcytidine-13C,D2, a stable isotope-labeled analog . This application underscores the compound's value in preparing high-value, specialized nucleosides for detailed mechanistic studies in epigenetics and nucleic acid research, where chemical stability and purity are paramount.

Application
Selection Property
Validation Focus
Oligonucleotide building block synthesis
Orthogonal hydroxyl protection
Phosphoramidite coupling efficiency
Lipophilic prodrug design research
Enhanced lipophilicity
Cellular uptake and intracellular release
4-Substituted riboside analog library synthesis
Protected ribose scaffold
Nucleobase diversification yield
Stable isotope-labeled nucleoside synthesis
Robust intermediate stability
Isotope incorporation and purity

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